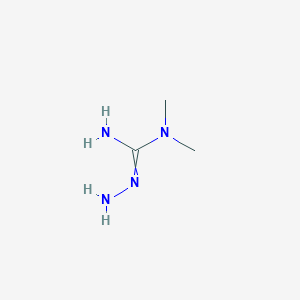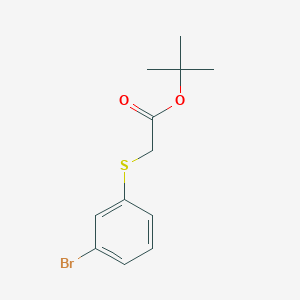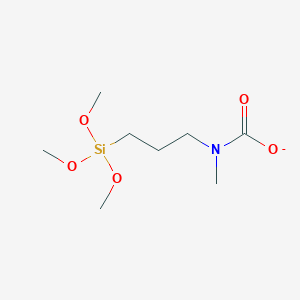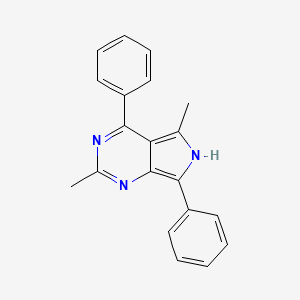
N'-amino-N,N-dimethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethylHydrazinecarboximidamide: is a chemical compound with the molecular formula C₃H₁₀N₄ It is known for its unique structure, which includes a hydrazinecarboximidamide group with two methyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrazinecarboximidamide Synthesis: The synthesis of N,N-dimethylHydrazinecarboximidamide typically involves the reaction of hydrazinecarboximidamide with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: Industrial production of N,N-dimethylHydrazinecarboximidamide may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethylHydrazinecarboximidamide can undergo oxidation reactions, often resulting in the formation of corresponding oxides or nitroso compounds.
Reduction: This compound can be reduced to form hydrazine derivatives, which are useful intermediates in various chemical processes.
Substitution: N,N-dimethylHydrazinecarboximidamide can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation Products: Nitroso compounds and oxides.
Reduction Products: Hydrazine derivatives.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: N,N-dimethylHydrazinecarboximidamide is used as a catalyst in various organic reactions, including amination and cyclization reactions.
Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Anticancer Research: Preliminary studies suggest that N,N-dimethylHydrazinecarboximidamide may have anticancer properties, although more research is needed to confirm its efficacy and safety.
Industry:
Polymer Production: It is used in the production of certain polymers and resins, contributing to the development of advanced materials.
Mechanism of Action
The mechanism of action of N,N-dimethylHydrazinecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
N,N-dimethylformamide: Similar in structure but with a formamide group instead of a hydrazinecarboximidamide group.
N,N-dimethylacetamide: Contains an acetamide group, differing in its reactivity and applications.
N,N-dimethylhydrazine: Lacks the carboximidamide group, making it less versatile in certain reactions.
Uniqueness: N,N-dimethylHydrazinecarboximidamide is unique due to its combination of hydrazine and carboximidamide functionalities, which confer distinct reactivity and potential for diverse applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-amino-1,1-dimethylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N4/c1-7(2)3(4)6-5/h5H2,1-2H3,(H2,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGZKMIWSHHDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NN)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
![Ethyl 3-[cyanomethyl(ethoxycarbonyl)amino]propanoate](/img/structure/B14001191.png)


![2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine](/img/structure/B14001205.png)



![1-[2-(Naphthalen-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B14001231.png)
![2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14001233.png)


